[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine is a chemical compound with the molecular formula and a molecular weight of approximately 205.30 g/mol. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a pyrrolidine moiety. It is primarily utilized in scientific research, particularly in medicinal chemistry, due to its potential biological activities and as a building block for more complex molecules.
[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine is classified as an organic compound. It falls under the category of nitrogen-containing heterocycles, specifically pyridine derivatives. Its structural features make it relevant in studies related to pharmacology and organic synthesis.
The synthesis of [4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine typically involves reactions between pyridine derivatives and pyrrolidine. One effective method includes microwave-assisted organic synthesis (MAOS), which enhances reaction efficiency and reduces reaction times.
In industrial settings, large-scale production of this compound may utilize continuous flow reactors to optimize yield and purity. Advanced purification techniques are also employed to ensure the final product meets the required specifications for research applications .
The molecular structure consists of a pyridine ring substituted at positions 2 and 6 with methyl groups and at position 3 with a pyrrolidine group. The presence of these substituents contributes to the compound's unique chemical properties.
[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine can undergo several types of chemical reactions:
For these reactions:
The mechanism of action for [4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine involves its interaction with various biological targets due to the presence of the pyrrolidine ring. This ring enhances the stereochemistry of the molecule, allowing it to effectively explore pharmacophore space.
Research indicates that derivatives containing the pyrrolidine moiety can act as antagonists for receptors such as the vanilloid receptor 1 and modulators for insulin-like growth factor 1 receptor. These interactions suggest potential therapeutic applications .
The compound appears as a white to yellow powder or crystalline solid. It is soluble in various organic solvents but may have limited solubility in water.
Key chemical properties include:
Scientific Uses
[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine is primarily used in medicinal chemistry research. Its unique structure allows it to serve as a building block for synthesizing more complex pharmacologically active compounds. Additionally, it is studied for its potential roles in developing therapeutics targeting specific biological pathways, particularly those related to pain management and metabolic regulation .
The pyrrolidin-1-yl substituent in [4,6-dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine (CAS: 1193387-80-2) serves as a critical pharmacophoric element influencing target binding and physicochemical properties. This saturated five-membered nitrogen heterocycle provides conformational restraint and enhanced basicity compared to acyclic amines or planar aromatic systems. Bioisosteric replacement of pyrrolidine with alternative heterocycles represents a strategic approach to optimize pharmacokinetic profiles while retaining target affinity. Potential bioisosteres include piperidine (six-membered ring), azetidine (strained four-membered ring), and morpholine (oxygen-containing heterocycle), each conferring distinct steric, electronic, and hydrogen-bonding capabilities [9].
Table 1: Key Molecular Properties of [4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine
Property | Value | |
---|---|---|
IUPAC Name | (4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine | |
Molecular Formula | C₁₂H₁₉N₃ | |
Molecular Weight | 205.30 g/mol | |
SMILES | NCC1=C(C)C=C(C)N=C1N2CCCC2 | |
Canonical SMILES | CC1=CC(C)=C(CN)C(=N1)N1CCCC1 | |
Hydrogen Bond Acceptors | 3 | |
Hydrogen Bond Donors | 1 (methanamine group) | [1] [3] [10] |
The pyrrolidine nitrogen's protonation state significantly influences molecular recognition. Its proton affinity (~942 kJ/mol) exceeds that of pyridine-type nitrogens (~924 kJ/mol), promoting cationic character under physiological conditions that facilitates electrostatic interactions with biological targets [6]. Heterocyclic bioisosteres must balance this basicity with metabolic stability considerations. Piperidine analogues increase basicity (PA ~939 kJ/mol) and lipophilicity, potentially enhancing tissue penetration but potentially reducing metabolic stability. Conversely, azetidine substitutions decrease ring size, reducing basicity (PA ~915 kJ/mol) while mitigating CYP450-mediated metabolism due to decreased conformational flexibility [6] [9].
The methanamine linker (-CH₂NH₂) appended to the pyridine core serves as a multifunctional pharmacophoric element. This flexible spacer enables optimal positioning of the terminal amine for salt bridge formation with target proteins while maintaining the planar heterocycle's orientation within binding pockets. The primary amine (pKa ~10.5) remains substantially protonated at physiological pH, facilitating electrostatic interactions with aspartate/glutamate residues on biological targets [5] [6].
Protonation dynamics within cellular microenvironments significantly influence subcellular targeting. The compound's dual basic centers (pyrrolidine nitrogen and methanamine) exhibit differential protonation responses to pH gradients. While the methanamine maintains consistent protonation across physiological pH ranges (pKa ~10.5), the pyrrolidine nitrogen (pKa ~11.4) demonstrates microenvironment-responsive behavior. Within acidic organelles (e.g., endosomes pH 5.0-6.0, lysosomes pH 4.5-5.0), both centers become fully protonated, potentially triggering conformational changes or facilitating endosomal escape through proton-sponge effects [5].
Table 2: Comparative Analysis of Heterocyclic Analogues
Structural Feature | Pyridine-Based Analogue | Pyrimidine-Based Analogue | Quinoline Hybrid | |
---|---|---|---|---|
Core Structure | 4,6-Dimethylpyridine | 4,6-Dimethylpyrimidine | 2,3-Disubstituted quinoline | |
Representative Compound | Target compound (C₁₂H₁₉N₃) | 4,6-Dimethyl-2-(pyrrolidin-3-yl)pyrimidine (C₁₀H₁₅N₃) | 2-methyl-3-(2-methylpyrrolidin-1-yl)quinoline | |
Molecular Weight (g/mol) | 205.30 | 177.25 | 242.34 | |
Key Pharmacological Role | Plasmodial growth inhibition | Not reported | Antiplasmodial (IC₅₀: 13.3 μM NF54 strain) | |
Protonation Sites | Pyrrolidine N, Methanamine N | Pyrrolidine N | Quinoline N, Pyrrolidine N | [4] |
The methanamine linker's strategic value extends to prodrug design and targeted delivery systems. Its primary amine functionality serves as an ideal conjugation point for pH-sensitive linkers (acylhydrazones, imines) in antibody-drug conjugates (ADCs). These linkages demonstrate selective hydrolysis within acidic intracellular compartments (t₁/₂ = 2.4 min at pH 5.0 vs. 2.0 hours at pH 7.0), enabling precise payload release while maintaining plasma stability. This approach mirrors successful ADC designs employing acylhydrazone linkages, such as cBR96-Dox conjugates that demonstrated reduced systemic toxicity compared to free doxorubicin [5].
The 4,6-dimethylpyridine core in [4,6-dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine demonstrates distinct advantages over related heterocyclic scaffolds in drug design. Compared to pyrimidine-based analogues (e.g., 4,6-dimethyl-2-(pyrrolidin-3-yl)pyrimidine, CID 67480271), the pyridine derivative exhibits enhanced basicity and superior distribution properties. The pyridine nitrogen (pKa ~6.8 for conjugate acid) contributes to moderate lipophilicity (calculated LogP ~1.8), facilitating membrane permeability while retaining water solubility through salt formation [4] [9].
Structural analogues featuring quinoline scaffolds demonstrate the significance of extended aromatic systems for anti-infective activity. The 2-methyl-3-(2-methylpyrrolidin-1-yl)quinoline derivative exhibits potent antiplasmodial activity (IC₅₀ = 13.3 μM against NF54 P. falciparum strain), attributed to enhanced π-stacking interactions within parasitic targets. However, this expanded aromatic system increases molecular weight (242.34 g/mol vs. 205.30 g/mol) and lipophilicity (LogP ~3.2), potentially compromising solubility and oral bioavailability . The 4,6-dimethylpyridine core in the target compound represents a strategic balance between target affinity and drug-like properties.
The electronic modulation imparted by the 4,6-dimethyl groups significantly influences binding interactions. These electron-donating substituents elevate the pyridine ring's highest occupied molecular orbital (HOMO) energy, potentially enhancing π-cation interactions with target proteins. Furthermore, steric protection from methyl groups may reduce metabolic oxidation at the 3-position, potentially improving metabolic stability compared to unsubstituted analogues. This strategic substitution pattern differentiates the compound from simpler pyridine derivatives lacking these pharmacokinetic enhancements [1] [3] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1